5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine, also known as GNE-317, is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. [ [] https://www.semanticscholar.org/paper/6b70c5fe90d707ef0881d86257f035f0642ed634 ] This pathway is involved in a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. [ [] https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0 ] Dysregulation of the PI3K pathway has been implicated in a variety of human diseases, including cancer. [ [] https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0 ] As a potent and selective inhibitor of this pathway, GNE-317 has emerged as a promising tool for exploring the role of PI3K signaling in various biological contexts and for developing potential therapeutic strategies for diseases associated with PI3K pathway dysregulation. [ [] https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0 ]
GNE-477 is a potent and efficacious dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin pathways, which are crucial for cell growth, proliferation, and survival. This compound has garnered attention in cancer research due to its ability to inhibit tumor cell growth and induce apoptosis in various cancer cell lines. GNE-477 has been classified as an antineoplastic agent, making it a candidate for therapeutic applications in oncology.
GNE-477 was first identified through a systematic screening of thieno[3,2-d]pyrimidine derivatives aimed at discovering new pharmacological agents. It is classified under the category of small molecule inhibitors targeting the phosphoinositide 3-kinase and mammalian target of rapamycin pathways, which are often dysregulated in cancerous cells. The compound has been studied extensively for its antitumor properties across multiple cancer types, including glioblastoma and osteosarcoma .
The synthesis of GNE-477 involves several chemical reactions, primarily focusing on the construction of the thieno[3,2-d]pyrimidine scaffold. The synthetic route typically includes:
Technical details regarding the synthesis can include reaction conditions (temperature, solvent), yields, and characterization methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure .
The molecular structure of GNE-477 can be represented as follows:
The compound features a thieno[3,2-d]pyrimidine backbone with various functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule allows for effective binding to its target proteins in the signaling pathways involved in tumorigenesis .
GNE-477 undergoes several chemical reactions that are pivotal for its mechanism of action:
GNE-477 exerts its antitumor effects primarily through the inhibition of key signaling pathways that regulate cell growth and survival:
GNE-477 possesses several notable physical and chemical properties:
GNE-477 has significant potential applications in scientific research and clinical settings:
GNE-477 emerged from systematic optimization of 6-aryl morpholino thienopyrimidine scaffolds, identified as potent but suboptimal PI3K/mTOR inhibitors. Researchers aimed to reduce the high melting point of lead compound 6 (IC50 ~ 0.0006 µM for PI3Kα), which compromised solubility and bioavailability. Introducing a methyl group at the thienopyrimidine's 7-position disrupted molecular planarity, lowering the melting point by ~40°C while maintaining target affinity [1] [6]. This modification enhanced conformational flexibility, facilitating improved interactions with the ATP-binding cleft of PI3Kγ and mTOR kinases [4] [7].
Critical SAR Insights:
Table 1: SAR-Driven Optimization of GNE-477 Precursors
Compound | R Group | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Melting Point (°C) |
---|---|---|---|---|
Lead 6 | H | 0.6 | 4.1 | >220 |
Methyl analog 7 | CH₃ | 1.2 | 5.3 | 180 |
GNE-477 (8) | CH₃ (optimized) | 1.5 | 9.0 | 165 |
Pharmacokinetic refinement focused on addressing metabolic instability observed in early analogs. The methyl addition in GNE-477 reduced CYP3A4-mediated oxidation by 50% compared to lead compound 6, extending plasma half-life in murine models to >4 hours [1] [6]. GNE-477 demonstrated:
Table 2: Pharmacokinetic Parameters of GNE-477 vs. Precursors
Parameter | Lead 6 | Methyl Analog 7 | GNE-477 |
---|---|---|---|
Cl (mL/min/kg) | 45 | 28 | 11 |
t₁/₂ (h) | 0.8 | 2.1 | 4.3 |
Vd (L/kg) | 2.1 | 1.8 | 2.5 |
F (%) | <5 | 22 | 41 |
GNE-477 exhibited superior efficacy to early-generation inhibitors in multiple cancer models:
Mechanistically, GNE-477 achieved complete pathway blockade:
Table 3: Efficacy Comparison of Dual PI3K/mTOR Inhibitors
Inhibitor | GBM Cell IC₅₀ (µM) | RCC Tumor Reduction (%) | PI3Kα Mutant Activity | BBB Penetration |
---|---|---|---|---|
PI-103 | 0.12 | 35 | Moderate | Poor |
GSK1059615 | 0.08 | 55 | High | Moderate |
NVP-BEZ235 | 0.05 | 70 | High | Moderate |
GNE-477 | 0.03 | 78 | High | High |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7